1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol
Overview
Description
1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxyphenyl group, and a phenoxypropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(2-(dimethylamino)ethyl)phenol in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxyphenyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to alter cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Dimethylamino)-3-(2-(2-(4-methoxyphenyl)ethyl)phenoxy)-2-propanol
- 1-(Dimethylamino)-3-(2-(2-(3-ethoxyphenyl)ethyl)phenoxy)-2-propanol
- 1-(Dimethylamino)-3-(2-(2-(3-methylphenyl)ethyl)phenoxy)-2-propanol
Uniqueness
1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
1-(dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-21(2)14-18(22)15-24-20-7-5-4-6-17(20)11-8-16-9-12-19(23-3)13-10-16/h4-7,9-10,12-13,18,22H,8,11,14-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREPHAPHABGCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86819-17-2 (hydrochloride) | |
Record name | 1-(2-(3-Methoxyphenyl)ethyl)phenoxy-3-(dimethylamino)-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127003401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80925762 | |
Record name | 1-(Dimethylamino)-3-{2-[2-(4-methoxyphenyl)ethyl]phenoxy}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127003-40-1 | |
Record name | 1-(2-(3-Methoxyphenyl)ethyl)phenoxy-3-(dimethylamino)-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127003401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Dimethylamino)-3-{2-[2-(4-methoxyphenyl)ethyl]phenoxy}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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